3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO7/c1-15-24(17-6-11-21(30-2)23(12-17)31-3)25(27)20-10-9-19(13-22(20)33-15)32-14-16-4-7-18(8-5-16)26(28)29/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSNCRULVNOZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic protocols and green chemistry principles to ensure high yield and purity. The use of ionic organic solids as catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block : It serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for chemists exploring new synthetic pathways.
- Reagent Use : The compound can be utilized as a reagent in organic synthesis, facilitating reactions such as oxidation and reduction, which are fundamental in chemical transformations.
Biology
- Biological Activity : Research indicates that this compound exhibits promising biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. These activities make it a candidate for further exploration in medicinal chemistry.
Medicine
-
Therapeutic Potential : The compound is being investigated for its potential therapeutic applications. Studies suggest it may act as a lead compound in drug discovery, particularly for conditions involving inflammation or microbial infection.
- Case Study: Anticancer Activity :
- Objective : Evaluate the effects on MCF-7 breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner, indicating potent activity against breast cancer cells.
- Case Study: Anticancer Activity :
Industry
- Material Development : The unique chemical properties of this compound make it suitable for developing new materials such as polymers and coatings. Its stability and reactivity can be harnessed to create materials with desirable characteristics.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromen-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally analogous molecules:
Key Observations:
- Anti-HCV Activity : Compound 6b demonstrates potent anti-hepatitis C virus (HCV) activity, attributed to its 2-hydroxypropoxy side chain, which enhances solubility and induces HO-1 expression via Nrf-2 activation . The target compound’s 4-nitrobenzyloxy group may reduce solubility but could improve metabolic stability.
- Antioxidant and Enzyme Inhibition: Curcumin analogs like 3e highlight the importance of conjugated systems (e.g., acryloyl groups) for radical scavenging and ACE inhibition .
- Structural Flexibility: Substituents at the 7-position (e.g., hydroxy, amino, nitrobenzyloxy) significantly modulate bioactivity. For instance, hydroxy groups (as in ) favor antioxidant effects, while bulky substituents (e.g., thiomorpholinomethyl in ) may improve pharmacokinetics.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is a member of the chromone family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its anti-cancer properties, cytotoxic effects, and mechanisms of action based on current research findings.
1. Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. A study demonstrated that it induces apoptosis in various cancer cell lines, including colon cancer cells (HCT116 and SW480). The mechanism involves the activation of death receptors such as Fas and DR3, leading to increased apoptotic signaling pathways .
Table 1: Summary of Anti-Cancer Studies
| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| HCT116 | 15 | Activation of Fas and DR3 | |
| SW480 | 10 | Inhibition of NF-κB and STAT3 |
2. Cytotoxic Effects
The cytotoxic effects of the compound were evaluated using various assays. The compound showed dose-dependent cytotoxicity against MCF-7 breast cancer cells, with a notable IC50 value indicating its effectiveness in inhibiting cell proliferation .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) | Treatment Duration (h) |
|---|---|---|
| MCF-7 | 12 | 24 |
| Hek293 | 20 | 24 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes and cancer progression .
- Oxidative Stress Modulation : It appears to modulate oxidative stress levels within cells, contributing to its protective effects against cellular damage .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Colon Cancer Study : In vivo studies demonstrated that treatment with the compound significantly reduced tumor size in mouse models of colon cancer. The dosage ranged from 2.5 mg/kg to 5 mg/kg, showing a dose-dependent response .
- Breast Cancer Evaluation : A comparative study involving MCF-7 cells indicated that the compound's effectiveness was superior when combined with other chemotherapeutic agents, enhancing overall cytotoxicity .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one?
- Microwave-assisted synthesis is effective for analogous chromenones. For example, condensation reactions using DMF-dimethyl acetal under microwave irradiation (100–120°C, 15–20 min) can yield intermediates. Subsequent functionalization via nucleophilic substitution (e.g., introducing the 4-nitrophenylmethoxy group) requires optimized bases like K₂CO₃ in DMF at reflux conditions. Propargyl bromide and similar electrophiles are used for O-alkylation .
Q. How should spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- 1H NMR : Aromatic protons appear in δ 8.23–6.34 ppm (e.g., doublets for chromenone ring protons). 13C NMR : The carbonyl carbon resonates at ~177.6 ppm. FTIR : Key peaks include C=O stretch at ~1647 cm⁻¹ and C-O-C (ether) at ~1246 cm⁻¹. HRMS : Confirm molecular ion [M+H]⁺ with <1 ppm error (e.g., calculated vs. observed mass discrepancies indicate impurities) .
Q. What safety protocols are critical when handling this compound?
- GHS hazards include acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319). Use PPE (gloves, goggles), fume hoods for synthesis, and consult SDS for disposal. Contaminated waste should be treated by licensed facilities .
Advanced Research Questions
Q. How do substituents influence crystallographic packing and intermolecular interactions in this chromenone derivative?
- The 4-nitrophenyl and methoxy groups enhance π-π stacking (evidenced by dashed lines in crystal structures). Triclinic packing (space group P1) with unit cell parameters a = 9.0371 Å, b = 9.6216 Å, and c = 11.0308 Å suggests steric and electronic effects from substituents. Disordered residues in the crystal lattice (e.g., 19:1 ratio in mixed crystals) require refinement using software like SHELXL .
Q. How can researchers address contradictions between theoretical and experimental spectral data?
- Cross-validate using 13C NMR to confirm carbonyl and aromatic carbons. For HRMS discrepancies (e.g., 147.1450 calculated vs. 147.1368 observed), recheck purity via HPLC or recrystallization. Impurities from incomplete reactions (e.g., residual propargyl bromide) may require column chromatography .
Q. What methodological challenges arise in assessing antimicrobial activity, and how can they be mitigated?
- Sample degradation during prolonged assays (e.g., 9-hour data collection) alters organic matrices. Stabilize samples with continuous cooling (4°C) and use standardized microbial strains (e.g., E. coli ATCC 25922) to reduce variability. Include positive controls (e.g., ciprofloxacin) for activity comparison .
Q. Which computational tools enhance structural and pharmacological analysis of this compound?
- X-ray data processing : SADABS (absorption correction) and SAINT (integration) refine crystallographic parameters. Molecular docking : AutoDock Vina predicts binding affinities to targets like bacterial gyrase or fungal CYP51. DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 09 .
Q. How can experimental design limitations in pollution or degradation studies be minimized?
- Low sample diversity (e.g., 8 initial mixtures in HSI studies) can be addressed by expanding to 20+ variants. For degradation studies, shorten assay durations (<6 hours) or use stabilizers (e.g., sodium azide). Replicate experiments across labs to improve generalizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
